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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the core principles and practical application of CQ-Lyso, a
ratiometric fluorescent probe for the sensitive and quantitative measurement of lysosomal pH in
living cells.

Core Principle of CQ-Lyso for Lysosomal pH
Sensing

CQ-Lyso is a fluorescent probe built upon a chromenoquinoline core, designed for specifically
targeting and reporting the pH within lysosomes.[1][2] Its mechanism of action is rooted in the
principles of ratiometric fluorescence and intramolecular charge transfer (ICT).[3][4]

In environments with neutral or alkaline pH, the quinoline ring of CQ-Lyso is deprotonated, and
the molecule exhibits fluorescence at a shorter wavelength. However, within the acidic milieu of
the lysosome (typically pH 4.5-5.0), the quinoline ring becomes protonated.[5] This protonation
event triggers an enhanced intramolecular charge transfer (ICT) process within the molecule's
structure. The enhanced ICT leads to a significant red-shift in both the absorption and emission
spectra of the probe.

This pH-dependent spectral shift allows for ratiometric pH measurement. By calculating the
ratio of the fluorescence intensities at the two distinct emission wavelengths (one for the
deprotonated state and one for the protonated state), a quantitative determination of the
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lysosomal pH can be made. This ratiometric approach provides a robust and reliable
measurement that is independent of probe concentration, photobleaching, and excitation light
intensity fluctuations.

Quantitative Data for CQ-Lyso

The following tables summarize the key quantitative parameters of the CQ-Lyso probe, critical
for experimental design and data interpretation.

Parameter Value Reference

pKa ~5.45

Excitation Wavelength (Single) 488 nm

Emission Wavelength
(Deprotonated - Green 515 - 550 nm
Channel)

Emission Wavelength
(Protonated - Red Channel)

570 - 620 nm

Pearson's Colocalization
Coefficient (with LysoTracker 0.97
Deep Red)

Pearson's Colocalization
Coefficient (with LysoTracker 0.95
Blue DND-22)

Note: While the exact quantum yield and photostability data for CQ-Lyso are not readily
available in the provided search results, its chromenoquinoline structure suggests good
photostability, a desirable characteristic for live-cell imaging.

Signaling Pathway and Experimental Workflow
Lysosomal Acidification Signaling Pathway

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H+-
ATPase (V-ATPase), a multi-subunit proton pump. The V-ATPase actively transports protons
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from the cytosol into the lysosomal lumen, a process that requires ATP hydrolysis. This influx of
protons lowers the luminal pH. To counteract the resulting charge buildup, a counter-ion flux,
either the efflux of cations or the influx of anions, is necessary.
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Caption: Mechanism of lysosomal acidification and CQ-Lyso pH sensing.

Experimental Workflow for Lysosomal pH Measurement

The following diagram outlines the key steps for a typical experiment to measure lysosomal pH
using CQ-Lyso.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b12372808?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372808?utm_src=pdf-body
https://www.benchchem.com/product/b12372808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Cell Culture
- Seed cells on glass-bottom dishes
- Culture to 85-95% confluency

l

2. Reagent Preparation
- Prepare 1-10 mM CQ-Lyso stock in DMSO
- Prepare 1-10 pM working solution in serum-free medium

l

3. Cell Staining
- Wash cells with PBS
- Incubate with CQ-Lyso working solution (e.g., 5.0 pM for 15 min at 37°C)

l

4. (Optional) Co-staining
- Incubate with a lysosomal marker (e.g., LysoTracker Deep Red)

l

5. Fluorescence Imaging 6. pH Calibration Curve
- Use confocal microscope with 488 nm excitation - Treat cells with ionophores (e.g., nigericin)
- Collect green (515-550 nm) and red (570-620 nm) channels - Incubate in buffers of known pH (e.g., Britton-Robinson buffer)

l l

7. Data Analysis
- Calculate the ratio of red to green fluorescence intensity
- Determine lysosomal pH from the calibration curve

Click to download full resolution via product page
Caption: Experimental workflow for lysosomal pH measurement using CQ-Lyso.

Detailed Experimental Protocols

Preparation of Reagents
CQ-Lyso Stock Solution (1-10 mM):

o Dissolve the appropriate amount of CQ-Lyso powder in high-quality, anhydrous DMSO or
DMF.
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» Vortex briefly to ensure complete dissolution.

o Store the stock solution at -20°C, protected from light.

CQ-Lyso Working Solution (1-10 uM):

o Pre-warm serum-free cell culture medium or phosphate-buffered saline (PBS) to 37°C.

e Dilute the CQ-Lyso stock solution into the pre-warmed medium to the desired final
concentration (e.g., 5.0 uM).

» Prepare this solution fresh for each experiment.

Britton-Robinson Buffer for pH Calibration: This universal buffer can be prepared to cover a
wide pH range.

e Prepare a stock solution containing:
o 0.04 M Acetic Acid
o 0.04 M Phosphoric Acid
o 0.04 M Boric Acid

o To create buffers of specific pH values, titrate the stock solution with 0.2 M NaOH while
monitoring the pH with a calibrated pH meter.

o Prepare a series of buffers covering the expected physiological range of lysosomal pH (e.qg.,
pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

Cell Culture and Staining

e Cell Culture:

o Culture cells (e.g., HeLa cells) in a suitable medium (e.g., DMEM with 10% FBS and 1%
penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

o Seed cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them
to adhere and reach 85-95% confluency.
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e Staining Procedure:

o Before staining, remove the culture medium and wash the cells three times with sterile
PBS.

o Add the freshly prepared CQ-Lyso working solution to the cells.
o Incubate the cells for 15 minutes at 37°C.

o (Optional) For colocalization studies, a lysosomal marker like LysoTracker Deep Red (e.qg.,
1.0 uM) can be added simultaneously or sequentially.

o After incubation, wash the cells three times with PBS or fresh culture medium to remove
excess probe.

Fluorescence Imaging and pH Calibration

e Image Acquisition:
o Perform fluorescence imaging using a confocal laser scanning microscope.
o Use a 488 nm laser line for excitation of CQ-Lyso.
o Set up two emission collection channels:
» Green channel: 515 - 550 nm (for the deprotonated form).
» Red channel: 570 - 620 nm (for the protonated form).

o Acquire images in both channels simultaneously or in rapid succession to minimize
temporal artifacts.

 In Situ pH Calibration:

o To generate a standard curve for pH quantification, treat the CQ-Lyso-stained cells with a
protonophore/ionophore cocktail (e.g., 10 uM nigericin and 10 uM monensin) to equilibrate
the intracellular and extracellular pH.
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o Incubate the treated cells in a series of Britton-Robinson buffers with known pH values
(e.g., from 4.0 to 7.0).

o Acquire images of the cells in each pH buffer using the same imaging settings as for the
experimental samples.

o For each pH value, calculate the average ratio of the fluorescence intensity from the red
channel to the green channel.

o Plot the fluorescence intensity ratio (Red/Green) against the corresponding pH values to
generate a calibration curve.

Data Analysis

o For each experimental image, identify the lysosomes based on their punctate fluorescence.

e For each lysosome, measure the mean fluorescence intensity in both the red and green
channels.

» Calculate the ratio of the red to green fluorescence intensity.

» Using the generated pH calibration curve, determine the corresponding lysosomal pH value
for each calculated ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide to Lysosomal pH Sensing with CQ-
Lyso]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372808#cq-lyso-principle-for-lysosomal-ph-
sensing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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